4-Fluoro-3-methoxy-N-methylaniline, also known as N-methyl-4-fluoro-3-anisidine, is a synthetic aromatic organic compound with the molecular formula and a molecular weight of 155.17 g/mol. Its structure features a methoxy group (-OCH₃) and a fluorine atom (F) attached to a benzene ring, along with an N-methylamino group. This unique combination of substituents contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
There is currently no documented information on the specific mechanism of action of 4-fluoro-3-methoxy-N-methylaniline in biological systems.
As with any new compound, it is advisable to handle 4-fluoro-3-methoxy-N-methylaniline with caution due to lack of specific safety data. Here are some general safety considerations for aromatic amines:
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.
The synthesis of 4-fluoro-3-methoxy-N-methylaniline typically involves several steps:
Industrial production may utilize continuous flow reactors and optimized catalysts to enhance yield and efficiency.
4-Fluoro-3-methoxy-N-methylaniline has potential applications in various fields:
While specific interaction studies on 4-fluoro-3-methoxy-N-methylaniline are scarce, compounds with similar structures often interact with enzymes or receptors in biological systems. For instance, the oxidation of such compounds can be mediated by enzymes like flavin-containing monooxygenase 1 (FMO1), leading to reactive intermediates that may have biological significance . Further studies are needed to investigate the interactions of this compound specifically.
Several compounds share structural similarities with 4-fluoro-3-methoxy-N-methylaniline. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Fluoro-N-methylaniline | Lacks the methoxy group; has only fluorine and methyl | Simpler structure; potential different reactivity |
3-Fluoro-4-methylaniline | Similar structure but lacks the methoxy group | Different substitution pattern; may affect properties |
4-Fluoro-3-methyl-aniline | Similar structure but different substitution pattern | May exhibit different biological activities |
The uniqueness of 4-fluoro-3-methoxy-N-methylaniline lies in its combination of both fluorine and methoxy groups on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds .